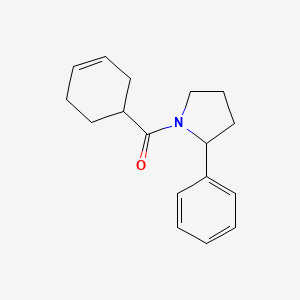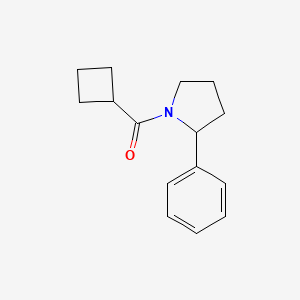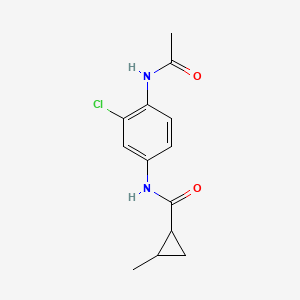
Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as AH-7921 and is a synthetic opioid that has been developed for use in laboratory experiments. The purpose of
Mecanismo De Acción
The mechanism of action of Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone involves binding to the mu-opioid receptor and activating the G-protein signaling pathway. This results in the inhibition of neurotransmitter release, which leads to the reduction of pain perception. The activation of the mu-opioid receptor also leads to the release of dopamine, which produces a pleasurable sensation.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone has been found to produce analgesic effects in laboratory animals. It has also been found to produce respiratory depression, sedation, and hypothermia. The compound has a short half-life and is rapidly metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone in laboratory experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for investigating the role of the opioid receptor system in pain modulation and addiction. However, one limitation of using this compound is its potential for abuse. It is important to handle this compound with caution and follow strict safety protocols.
Direcciones Futuras
There are several future directions for research involving Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone. One direction is to investigate the potential of this compound as a pain medication. Another direction is to investigate the role of the opioid receptor system in addiction and tolerance. Additionally, research could be conducted to develop safer and more effective opioid medications with fewer side effects. Finally, research could be conducted to investigate the potential of this compound as a tool for studying the neurobiology of addiction and pain.
Métodos De Síntesis
The synthesis method of Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone involves the reaction of cyclohexanone with 2-phenyl-1-pyrrolidinylmethanamine. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and results in the formation of the desired compound. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone has been used in scientific research to study the opioid receptor system. It has been found to have a high affinity for the mu-opioid receptor and a lower affinity for the delta and kappa opioid receptors. This compound has also been used in studies to investigate the role of the opioid receptor system in pain modulation, addiction, and tolerance.
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(15-10-5-2-6-11-15)18-13-7-12-16(18)14-8-3-1-4-9-14/h1-5,8-9,15-16H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILYCDYZUAKQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B7492339.png)



![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)




![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)

